磷酸镉

描述

Synthesis Analysis

Cadmium phosphate can be hydrothermally synthesized in the presence of organic ligands, as demonstrated in the synthesis of Cd(2,2′-bipy)(H2PO4)2, where 2,2′-bipyridine acts as a ligand. This process yields a novel structure consisting of CdO4N2 octahedra and H2PO4 tetrahedra forming one-dimensional chains (Lin et al., 2003). Similarly, cadmium molybdenum phosphate compounds have been synthesized hydrothermally, showcasing diverse structural frameworks and electrochemical properties (Duan et al., 2004).

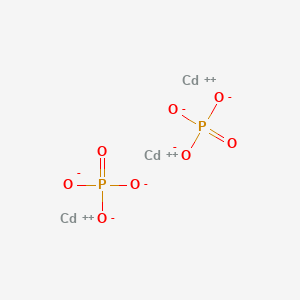

Molecular Structure Analysis

The molecular structure of cadmium phosphate derivatives reveals complex frameworks. For instance, Na2Cd5(PO4)4 exhibits a three-dimensional framework comprising various polyhedra and PO4 tetrahedra linked through corners or edges, contributing to its unique structural characteristics (Hamed et al., 2020). Another example is the first open-framework cadmium phosphate, K4[Cd3(HPO4)4(H2PO4)2], showcasing a layered structure with noteworthy structural features including spiro units and infinite one-dimensional Cd–O–Cd chains (Jayaraman et al., 2001).

Chemical Reactions and Properties

Cadmium phosphate's chemical properties are influenced by its synthesis and structural composition. For example, cadmium pyrophosphate (Cd2P2O7) derived from mono-ammonium phosphate exhibits high catalytic efficiency and remarkable capacity for recovery and reusability in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting its application in green chemistry (Chehab et al., 2021).

Physical Properties Analysis

The physical properties of cadmium phosphate materials, such as thermal and dielectric properties, are critical for their application in materials science. Pure and cadmium-doped calcium hydrogen phosphate synthesized using a silica gel technique has been analyzed for its thermal stability, dielectric constant, and transition temperature, indicating potential applications in various fields (Bamzai et al., 2012).

Chemical Properties Analysis

The adsorption properties of cadmium phosphate indicate its potential for environmental applications. Studies on two-dimensional coordination polymer cadmium phosphate have shown high efficient adsorption of Pb(II) ions from aqueous solutions, suggesting its utility in water purification and heavy metal remediation (Yin et al., 2008).

科学研究应用

植物中的镉毒性:镉 (Cd) 是植物中一种非必需的微量元素,在环境中无处不在。由于合成磷肥等人为活动,其浓度会增加。植物中的镉毒性会导致养分和水分吸收减少、氧化损伤、植物代谢紊乱以及形态和生理受到抑制。镉污染的修复策略包括生物炭、矿物质营养素、堆肥、有机肥、生长调节剂、激素和植物修复方法 (海德等,2021).

镉作为金属激素:镉广泛应用于包括磷肥稳定在内的各种工业中。它没有已知的生理功能,但据认为可以作为一种有效的金属激素,模拟类固醇激素的功能。这篇综述讨论了镉在激素依赖性癌症中的潜在作用 (伯恩等,2009).

从土壤中的过磷酸钙中吸收镉:肥料中的磷酸盐含有镉。一项研究表明,在施用过磷酸钙的土壤中种植的蔬菜吸收了镉。这表明磷肥可能是某些蔬菜食品中镉的来源 (施罗德和巴拉萨,1963).

海洋中的镉:已经研究了世界上海洋中镉和磷酸盐之间的关系,表明 Cd/PO4 比率随着深水团年龄的增加而增加。此比率是生物地球化学循环和深水环流耦合的函数 (巴尔等,1994).

用磷酸盐固定镉:使用磷酸盐对污染土壤中的重金属进行原位固定会形成高度不溶且稳定的磷酸镉。已经研究了不同磷化合物在从水溶液中固定镉离子的有效性,显示镉浓度显着降低 (Matusik 等,2008).

磷酸钙粉末的镉去除效率:一项研究比较了不同材料(包括磷酸钙粉末)从水溶液中去除镉的效率。这项工作揭示了这些粉末对水介质中镉离子的有趣吸附特性 (Rebelo & Ferreira,2017).

安全和危害

未来方向

Research on cadmium-resistant bacteria and the future perspectives of genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae are being explored . Another study discusses the molecular mechanisms underlying Cd absorption and transport in rice, as well as the variation of Cd accumulation among rice varieties, and the QTLs related to Cd accumulation in rice .

属性

IUPAC Name |

cadmium(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cd.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGIRRZWCDKDMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd3(PO4)2, Cd3O8P2 | |

| Record name | cadmium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889611 | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium phosphate | |

CAS RN |

13477-17-3, 13847-17-1 | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricadmium bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cadmium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)